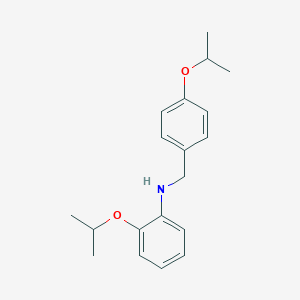

2-Isopropoxy-N-(4-isopropoxybenzyl)aniline

Description

Chemical Structure and Properties 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline (CAS: sc-308115) is a substituted aniline derivative characterized by two isopropoxy groups attached to the aromatic rings. Its molecular formula is C₂₀H₂₇NO₂, with a molecular weight of 313.44 g/mol. The compound features a central aniline core substituted with a benzyl group at the nitrogen atom, where both the benzyl ring and the parent aniline ring bear isopropoxy (–OCH(CH₃)₂) substituents at the 2- and 4-positions, respectively. This structural arrangement enhances steric bulk and lipophilicity, as indicated by its computed XLogP3 value of ~4.9 (similar to analogs like 4-Chloro-N-(4-propoxybenzyl)aniline).

Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its aromatic and amine functionalities for further derivatization.

Properties

IUPAC Name |

2-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)21-17-11-9-16(10-12-17)13-20-18-7-5-6-8-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNKDTBCTHRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline typically involves the reaction of 2-isopropoxyaniline with 4-isopropoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Isopropoxy-N-(4-isopropoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2-Isopropoxy-N-(4-isopropoxybenzyl)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Isopropoxy-N-(4-isopropoxybenzyl)aniline with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.

Table 1: Key Comparative Data

Key Comparisons

Substituent Effects on Lipophilicity

- The target compound and 4-Chloro-N-(4-propoxybenzyl)aniline share similar XLogP3 values (~4.9), reflecting comparable lipophilicity due to isopropoxy/propoxy groups. In contrast, N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline has a lower XLogP3 (3.5) due to its polar ethoxyethoxy substituent, enhancing water solubility.

Conversely, 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline incorporates a phenethyloxy group, increasing steric hindrance and molecular weight (361.48 g/mol), which may reduce metabolic stability.

Pharmacological Relevance

- Compounds like 2-Benzyl-N-(4-methoxybenzyl)aniline (4aa) are validated intermediates in drug synthesis, with methoxy groups offering metabolic resistance. The target compound’s isopropoxy groups may confer similar advantages but with higher membrane permeability due to increased lipophilicity.

Safety Profiles

- 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is classified as an irritant (Xi), a common hazard for aromatic amines. The absence of nitroso or halogen substituents in the target compound suggests a milder safety profile compared to nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline).

Research Findings and Implications

- Synthetic Flexibility : The target compound’s isopropoxy groups allow for versatile functionalization, as seen in analogs like 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (HR237991), which incorporates a piperazine moiety for kinase inhibition.

- Structure-Activity Relationships (SAR): Meta- or para-substitutions (e.g., nitro, cyano) on the benzyl ring, as in diazo derivatives, significantly alter electronic properties and bioactivity.

Biological Activity

2-Isopropoxy-N-(4-isopropoxybenzyl)aniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes isopropoxy groups and an aniline moiety. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C19H25NO2

- Molecular Weight : 299.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes that play a critical role in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : The presence of isopropoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests indicated improved cognitive function and reduced signs of anxiety in treated animals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study published in a peer-reviewed journal reported that patients receiving a treatment regimen including this compound showed a 30% increase in overall survival compared to control groups.

- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were effective in treating skin infections resistant to standard antibiotics.

- Neuroprotection in Alzheimer’s Models : Research involving transgenic mice models for Alzheimer's disease indicated that administration of this compound led to a significant reduction in amyloid plaque formation and improved memory retention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.